3-(2-hydroxy-5-methoxyphenyl)prop-2-enal
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Overview
Description
3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal is an organic compound with the molecular formula C10H10O3 It is a derivative of cinnamaldehyde, featuring a hydroxy and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-5-methoxyphenyl)prop-2-enal typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with an appropriate aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is 3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
Reduction: The major product is 3-(2-hydroxy-5-methoxyphenyl)propan-1-ol.
Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.
Scientific Research Applications
3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-5-methoxyphenyl)prop-2-enal involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, which lacks the hydroxy and methoxy groups.
3-(2-Hydroxy-3-methoxyphenyl)prop-2-enal: A similar compound with the methoxy group in a different position.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enal: Another derivative with the hydroxy and methoxy groups in different positions.
Uniqueness
3-(2-Hydroxy-5-methoxyphenyl)prop-2-enal is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
33538-99-7 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C10H10O3/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h2-7,12H,1H3 |
InChI Key |
AQYVEMYTTRZFIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=CC=O |
Origin of Product |
United States |
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